3H-Imidazo[4,5-b]pyridin-6-ol
CAS No.: 1023815-26-0
Cat. No.: VC3861556
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023815-26-0 |
|---|---|
| Molecular Formula | C6H5N3O |
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 1H-imidazo[4,5-b]pyridin-6-ol |
| Standard InChI | InChI=1S/C6H5N3O/c10-4-1-5-6(7-2-4)9-3-8-5/h1-3,10H,(H,7,8,9) |
| Standard InChI Key | JLKCVUZFBPLUQH-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1NC=N2)O |
| Canonical SMILES | C1=C(C=NC2=C1NC=N2)O |
Introduction
Structural and Molecular Characteristics
The core structure of 3H-imidazo[4,5-b]pyridin-6-ol consists of a pyridine ring fused with an imidazole ring, with a hydroxyl group at the 6-position (Figure 1). Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 135.12 g/mol |
| CAS Registry Number | 1023815-26-0 |
| SMILES | Oc1cc2nc[nH]c2nc1 |
| InChI Key | JLKCVUZFBPLUQH-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The hydroxyl group at position 6 enhances polarity, potentially improving solubility compared to alkyl-substituted analogs like 3-methyl-3H-imidazo[4,5-b]pyridin-6-ol () . Computational studies predict a collision cross-section (CCS) of 127.3 Ų for the ion, aiding in mass spectrometry-based identification .
Biological and Pharmacological Significance
Imidazo[4,5-b]pyridine derivatives demonstrate diverse bioactivities, positioning 3H-imidazo[4,5-b]pyridin-6-ol as a candidate for further exploration:
Kinase Inhibition
Derivatives modified at position 7 with pyrazole groups (e.g., 7-(1-benzyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) inhibit Aurora kinases, critical regulators of cell division . The hydroxyl group at position 6 may hydrogen-bond with kinase active sites, analogous to interactions observed in quinazolin-4(3H)-one inhibitors .
Nuclear Receptor Modulation
Rexinoids like 3-(pentamethyltetralinyl)-2-trifluoromethyl-imidazo[4,5-b]pyridine-6-carboxylic acid act as retinoid X receptor (RXR) partial agonists with reduced teratogenicity . The 6-hydroxyl group in 3H-imidazo[4,5-b]pyridin-6-ol could similarly modulate RXR transactivation while improving safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume